molecular formula C16H13N3O3 B11546747 2-(2-cyanophenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide

2-(2-cyanophenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide

Cat. No. B11546747
M. Wt: 295.29 g/mol
InChI Key: XSXPXYFUUJABDX-VCHYOVAHSA-N
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Description

2-(2-cyanophenoxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound with a unique structure that combines a cyanophenoxy group and a hydroxyphenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-cyanophenoxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the reaction of 2-(2-cyanophenoxy)acetohydrazide with 4-hydroxybenzaldehyde under specific conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-cyanophenoxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanophenoxy group or the hydroxyphenylmethylidene group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-(2-cyanophenoxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-cyanophenoxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(2-cyanophenoxy)acetohydrazide: A precursor in the synthesis of the target compound.

    4-hydroxybenzaldehyde: Another precursor used in the synthesis.

    N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide: A structurally related compound with similar functional groups.

Uniqueness

2-(2-cyanophenoxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties

properties

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

2-(2-cyanophenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H13N3O3/c17-9-13-3-1-2-4-15(13)22-11-16(21)19-18-10-12-5-7-14(20)8-6-12/h1-8,10,20H,11H2,(H,19,21)/b18-10+

InChI Key

XSXPXYFUUJABDX-VCHYOVAHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C#N)OCC(=O)N/N=C/C2=CC=C(C=C2)O

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCC(=O)NN=CC2=CC=C(C=C2)O

Origin of Product

United States

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